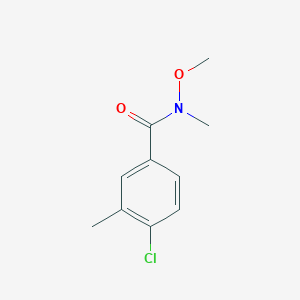
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester
Descripción general
Descripción
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester (3-CNQ-E) is a compound that has been studied extensively in the fields of synthetic organic chemistry, pharmacology, and biochemistry. It is a member of the quinolinecarboxylic acid family and has been used in a variety of laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug delivery, and molecular recognition. It has been used to study the inhibition of enzymes such as cytochrome P450, which is involved in drug metabolism. It has also been used to study drug delivery and molecular recognition, as its structure allows it to bind to a variety of biological molecules.
Mecanismo De Acción
The mechanism of action of 3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester is not fully understood. However, it is believed that the compound binds to and inhibits cytochrome P450 enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from carrying out its normal function, resulting in the inhibition of drug metabolism.
Efectos Bioquímicos Y Fisiológicos
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs. It has also been found to bind to a variety of biological molecules, including proteins and lipids. In addition, it has been found to inhibit the growth of certain cancer cells and to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from commercially available starting materials. Another advantage is that it has a wide range of applications, as it can be used to study enzyme inhibition, drug delivery, and molecular recognition.
However, there are also a number of limitations associated with the use of 3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester in laboratory experiments. For example, it can be toxic in high concentrations, and it can also be difficult to synthesize in large quantities. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester in scientific research. One potential direction is to further study its mechanism of action and its effects on biological molecules. Additionally, further research could be conducted to explore its potential use in drug delivery and molecular recognition. Finally, further research could be conducted to explore its potential use as an anti-cancer agent or as an anti-inflammatory drug.
Propiedades
IUPAC Name |
ethyl 3-cyano-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)8-3-4-11-10(5-8)12(16)9(6-14)7-15-11/h3-5,7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUVMOSKDCTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)
![4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B1457020.png)
